molecular formula C20H15F3N4O2 B4323664 9-(2-furyl)-6-phenyl-2-(trifluoromethyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

9-(2-furyl)-6-phenyl-2-(trifluoromethyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

Cat. No.: B4323664
M. Wt: 400.4 g/mol
InChI Key: LADIOSBAWGGANY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound 9-(2-furyl)-6-phenyl-2-(trifluoromethyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is an intricate molecule that integrates a variety of functional groups into a single structure. It's noteworthy for its potential applications in medicinal chemistry due to its unique arrangement and resultant bioactivity. These characteristics make it a subject of interest for various scientific and industrial studies.

Preparation Methods

  • Synthetic Routes and Reaction Conditions:

    • The synthesis of this compound often begins with the preparation of intermediate compounds that include furan, phenyl, and trifluoromethyl groups.

    • A common method includes the cyclization of appropriate precursors under controlled conditions involving specific catalysts and reagents, such as strong acids or bases.

    • Key steps usually involve condensation reactions, followed by cyclization to form the triazoloquinazoline core.

  • Industrial Production Methods:

    • Large-scale synthesis typically relies on similar principles but emphasizes efficiency, cost-effectiveness, and scalability.

    • This includes optimized reaction conditions like temperature, pressure, and choice of solvent to maximize yield and purity. Continuous flow reactors may be employed for better control.

Chemical Reactions Analysis

  • Types of Reactions:

    • Oxidation: This compound can undergo oxidation reactions, particularly at sites such as the furan ring.

    • Reduction: The nitrogen and furan functionalities provide sites for reduction reactions.

    • Substitution: Various electrophilic or nucleophilic substitutions can occur, particularly at the phenyl and furan rings.

  • Common Reagents and Conditions:

    • Oxidation Reagents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    • Reduction Reagents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    • Substitution Reagents: Halogenation using halogens or halogenating agents, nucleophiles like ammonia or amines.

  • Major Products Formed:

    • Oxidative products may include quinazoline derivatives with altered electronic properties.

    • Reduction typically yields more saturated derivatives.

    • Substitution reactions lead to a wide array of products, depending on the reagent and the site of the reaction.

Scientific Research Applications

  • Chemistry:

    • Used as a precursor or intermediate in the synthesis of more complex molecules.

    • Helps study reaction mechanisms due to its multifunctional nature.

  • Biology and Medicine:

    • Potential pharmacological applications, particularly in anti-cancer and anti-inflammatory research.

    • Structure-activity relationship (SAR) studies to identify functional groups contributing to bioactivity.

  • Industry:

    • Potential use in developing new materials with specific properties.

    • Utilized in chemical sensors due to its unique electronic configuration.

Mechanism of Action

The mechanism by which 9-(2-furyl)-6-phenyl-2-(trifluoromethyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one exerts its effects is often linked to its ability to interact with various biological targets. Its molecular framework allows it to:

  • Bind to enzymes or receptors, modulating their activity.

  • Alter cellular pathways through interaction with DNA or proteins.

  • Engage in electron transfer processes due to its unique electronic structure, influencing redox biology.

Comparison with Similar Compounds

  • 9-(2-Furyl)-6-phenyl-2-(methyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one.

  • 9-(2-Thienyl)-6-phenyl-2-(trifluoromethyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one.

  • Uniqueness:

    • The trifluoromethyl group provides unique electronic properties, influencing the compound's reactivity and biological activity.

    • The presence of the furan ring enhances its potential as a pharmacophore, making it distinct from other compounds with different aromatic rings.

  • Dive into this complex world of molecules, and one can uncover endless possibilities and applications, making the intricate simplicity of chemistry endlessly fascinating.

    Properties

    IUPAC Name

    9-(furan-2-yl)-6-phenyl-2-(trifluoromethyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C20H15F3N4O2/c21-20(22,23)18-25-19-24-13-9-12(11-5-2-1-3-6-11)10-14(28)16(13)17(27(19)26-18)15-7-4-8-29-15/h1-8,12,17H,9-10H2,(H,24,25,26)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    LADIOSBAWGGANY-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1C(CC(=O)C2=C1NC3=NC(=NN3C2C4=CC=CO4)C(F)(F)F)C5=CC=CC=C5
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C20H15F3N4O2
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    400.4 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    Reactant of Route 1
    9-(2-furyl)-6-phenyl-2-(trifluoromethyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
    Reactant of Route 2
    Reactant of Route 2
    Reactant of Route 2
    9-(2-furyl)-6-phenyl-2-(trifluoromethyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
    Reactant of Route 3
    9-(2-furyl)-6-phenyl-2-(trifluoromethyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
    Reactant of Route 4
    9-(2-furyl)-6-phenyl-2-(trifluoromethyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
    Reactant of Route 5
    9-(2-furyl)-6-phenyl-2-(trifluoromethyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
    Reactant of Route 6
    9-(2-furyl)-6-phenyl-2-(trifluoromethyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

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